molecular formula C19H16BrNO4 B246326 4-(4-bromobenzoyl)-3-hydroxy-1-(2-hydroxyethyl)-5-phenyl-1,5-dihydro-2H-pyrrol-2-one

4-(4-bromobenzoyl)-3-hydroxy-1-(2-hydroxyethyl)-5-phenyl-1,5-dihydro-2H-pyrrol-2-one

Cat. No. B246326
M. Wt: 402.2 g/mol
InChI Key: LMVFNYDQYGHDSL-ICFOKQHNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-bromobenzoyl)-3-hydroxy-1-(2-hydroxyethyl)-5-phenyl-1,5-dihydro-2H-pyrrol-2-one, also known as BBHPP, is a synthetic molecule that has been extensively studied for its potential applications in scientific research. BBHPP is a member of the pyrrolone family and has a unique chemical structure that makes it an attractive candidate for various research purposes.

Mechanism of Action

The mechanism of action of 4-(4-bromobenzoyl)-3-hydroxy-1-(2-hydroxyethyl)-5-phenyl-1,5-dihydro-2H-pyrrol-2-one is not fully understood. However, it has been shown to inhibit the activity of certain enzymes, including cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the inflammatory response. 4-(4-bromobenzoyl)-3-hydroxy-1-(2-hydroxyethyl)-5-phenyl-1,5-dihydro-2H-pyrrol-2-one has also been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the regulation of oxidative stress.
Biochemical and Physiological Effects:
4-(4-bromobenzoyl)-3-hydroxy-1-(2-hydroxyethyl)-5-phenyl-1,5-dihydro-2H-pyrrol-2-one has been shown to have various biochemical and physiological effects. It has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. 4-(4-bromobenzoyl)-3-hydroxy-1-(2-hydroxyethyl)-5-phenyl-1,5-dihydro-2H-pyrrol-2-one has also been shown to reduce inflammation by inhibiting the production of inflammatory cytokines. In addition, 4-(4-bromobenzoyl)-3-hydroxy-1-(2-hydroxyethyl)-5-phenyl-1,5-dihydro-2H-pyrrol-2-one has been shown to have a neuroprotective effect by reducing oxidative stress and improving cognitive function.

Advantages and Limitations for Lab Experiments

4-(4-bromobenzoyl)-3-hydroxy-1-(2-hydroxyethyl)-5-phenyl-1,5-dihydro-2H-pyrrol-2-one has several advantages for lab experiments. It is a synthetic molecule that can be easily synthesized in large quantities. 4-(4-bromobenzoyl)-3-hydroxy-1-(2-hydroxyethyl)-5-phenyl-1,5-dihydro-2H-pyrrol-2-one also has a unique chemical structure that makes it an attractive candidate for various research purposes. However, 4-(4-bromobenzoyl)-3-hydroxy-1-(2-hydroxyethyl)-5-phenyl-1,5-dihydro-2H-pyrrol-2-one also has some limitations. It is a relatively new molecule, and its biological activity and mechanism of action are not fully understood. In addition, 4-(4-bromobenzoyl)-3-hydroxy-1-(2-hydroxyethyl)-5-phenyl-1,5-dihydro-2H-pyrrol-2-one is a complex molecule that requires expertise in organic chemistry to synthesize.

Future Directions

There are several future directions for the research of 4-(4-bromobenzoyl)-3-hydroxy-1-(2-hydroxyethyl)-5-phenyl-1,5-dihydro-2H-pyrrol-2-one. One direction is to further investigate its mechanism of action and biological activity. Another direction is to synthesize and study derivatives of 4-(4-bromobenzoyl)-3-hydroxy-1-(2-hydroxyethyl)-5-phenyl-1,5-dihydro-2H-pyrrol-2-one that have different biological activities. 4-(4-bromobenzoyl)-3-hydroxy-1-(2-hydroxyethyl)-5-phenyl-1,5-dihydro-2H-pyrrol-2-one can also be used as a starting material for the synthesis of new compounds with potential therapeutic applications. Finally, 4-(4-bromobenzoyl)-3-hydroxy-1-(2-hydroxyethyl)-5-phenyl-1,5-dihydro-2H-pyrrol-2-one can be used as a tool to study the role of certain enzymes and pathways in various biological processes.

Synthesis Methods

4-(4-bromobenzoyl)-3-hydroxy-1-(2-hydroxyethyl)-5-phenyl-1,5-dihydro-2H-pyrrol-2-one can be synthesized using a multi-step process that involves the reaction of 4-bromoaniline with ethyl acetoacetate, followed by the addition of phenylhydrazine and acetic anhydride. The resulting product is then treated with sodium hydroxide and acidified to obtain 4-(4-bromobenzoyl)-3-hydroxy-1-(2-hydroxyethyl)-5-phenyl-1,5-dihydro-2H-pyrrol-2-one in high yield. The synthesis of 4-(4-bromobenzoyl)-3-hydroxy-1-(2-hydroxyethyl)-5-phenyl-1,5-dihydro-2H-pyrrol-2-one is a complex process that requires expertise in organic chemistry and careful control of reaction conditions.

Scientific Research Applications

4-(4-bromobenzoyl)-3-hydroxy-1-(2-hydroxyethyl)-5-phenyl-1,5-dihydro-2H-pyrrol-2-one has been extensively studied for its potential applications in scientific research. It has been found to have various biological activities, including anti-tumor, anti-inflammatory, and anti-oxidant properties. 4-(4-bromobenzoyl)-3-hydroxy-1-(2-hydroxyethyl)-5-phenyl-1,5-dihydro-2H-pyrrol-2-one has also been shown to have a neuroprotective effect and can improve cognitive function. Due to its unique chemical structure, 4-(4-bromobenzoyl)-3-hydroxy-1-(2-hydroxyethyl)-5-phenyl-1,5-dihydro-2H-pyrrol-2-one has been used as a building block for the synthesis of various derivatives that have different biological activities.

properties

Molecular Formula

C19H16BrNO4

Molecular Weight

402.2 g/mol

IUPAC Name

(4Z)-4-[(4-bromophenyl)-hydroxymethylidene]-1-(2-hydroxyethyl)-5-phenylpyrrolidine-2,3-dione

InChI

InChI=1S/C19H16BrNO4/c20-14-8-6-13(7-9-14)17(23)15-16(12-4-2-1-3-5-12)21(10-11-22)19(25)18(15)24/h1-9,16,22-23H,10-11H2/b17-15-

InChI Key

LMVFNYDQYGHDSL-ICFOKQHNSA-N

Isomeric SMILES

C1=CC=C(C=C1)C2/C(=C(\C3=CC=C(C=C3)Br)/O)/C(=O)C(=O)N2CCO

SMILES

C1=CC=C(C=C1)C2C(=C(C3=CC=C(C=C3)Br)O)C(=O)C(=O)N2CCO

Canonical SMILES

C1=CC=C(C=C1)C2C(=C(C3=CC=C(C=C3)Br)O)C(=O)C(=O)N2CCO

Origin of Product

United States

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